molecular formula C2F3N4Na B7987981 5-(Trifluoromethyl)-2H-tetrazole sodium salt

5-(Trifluoromethyl)-2H-tetrazole sodium salt

Cat. No.: B7987981
M. Wt: 160.03 g/mol
InChI Key: WMWSZMZGGPDYOW-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2H-tetrazole sodium salt: is a chemical compound that features a tetrazole ring substituted with a trifluoromethyl group at the 5-position and a sodium cation. This compound is known for its unique properties, including its potential use as a desensitized explosive . The presence of the trifluoromethyl group imparts significant stability and reactivity, making it a valuable compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-2H-tetrazole sodium salt typically involves the reaction of sodium azide with trifluoromethyl-substituted precursors under controlled conditions. One common method includes the use of trifluoromethyl iodide and sodium azide in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group or the tetrazole ring, resulting in the formation of reduced products.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted tetrazole oxides, while reduction can produce trifluoromethyl-substituted tetrazole hydrides.

Scientific Research Applications

Chemistry: 5-(Trifluoromethyl)-2H-tetrazole sodium salt is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable intermediate in the synthesis of complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the biological activity and metabolic stability of drug candidates.

Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of new drugs. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2H-tetrazole sodium salt involves its interaction with molecular targets through its trifluoromethyl group and tetrazole ring. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, while the tetrazole ring can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s effectiveness in various applications, including its potential use as a desensitized explosive .

Comparison with Similar Compounds

    5-(Trifluoromethyl)-1H-tetrazole: Similar to 5-(Trifluoromethyl)-2H-tetrazole sodium salt but with a different positional isomerism.

    5-(Trifluoromethyl)-2H-tetrazole potassium salt: Similar structure but with a potassium cation instead of sodium.

    5-(Trifluoromethyl)-2H-tetrazole lithium salt: Similar structure but with a lithium cation.

Uniqueness: this compound is unique due to its specific combination of the trifluoromethyl group and the tetrazole ring, along with the sodium cation. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

sodium;5-(trifluoromethyl)-1,2,4-triaza-3-azanidacyclopenta-1,4-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F3N4.Na/c3-2(4,5)1-6-8-9-7-1;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWSZMZGGPDYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=N[N-]N=N1)C(F)(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F3N4Na
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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